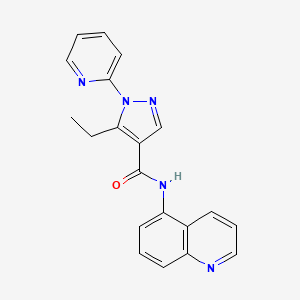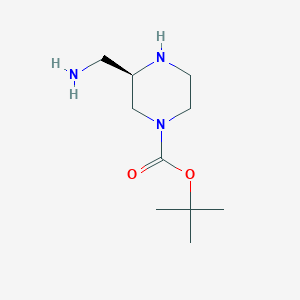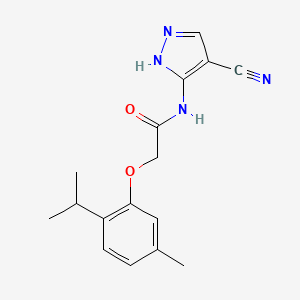![molecular formula C10H10ClN3O3S B13366252 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a chlorinated methoxy-methylphenyl moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 5-chloro-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and separators, and the optimization of reaction parameters are crucial to ensure consistent quality and efficiency. Industrial methods may also incorporate advanced techniques like flow chemistry and automated control systems to enhance productivity and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions that may involve solvents like dichloromethane, toluene, or ethanol, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest for studying enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antifungal, or anticancer agent, based on its ability to interact with specific biological targets.
Industry: It is used in the formulation of specialty chemicals, coatings, and polymers, where its unique properties contribute to the performance and stability of the final products.
Wirkmechanismus
The mechanism of action of 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group can form strong interactions with active sites, while the triazole ring may participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 4-[(5-chloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole
- 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole
Uniqueness: 4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it may exhibit different biological activities, stability, and solubility properties, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H10ClN3O3S |
|---|---|
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
4-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O3S/c1-7-3-9(17-2)10(4-8(7)11)18(15,16)14-5-12-13-6-14/h3-6H,1-2H3 |
InChI-Schlüssel |
XXUFCEWYZOPGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=NN=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)


![2-Methyl-3-[6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366181.png)
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)

![3-(1H-tetraazol-1-yl)-N-[4-(2-thienyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13366202.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366224.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)

